molecular formula C23H22ClNO2 B2629766 1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol CAS No. 2361822-08-2

1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol

Cat. No.: B2629766
CAS No.: 2361822-08-2
M. Wt: 379.88
InChI Key: CWPYRFHINKFTTM-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a chlorinated dimethylphenoxy group via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole nucleus can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.

    Introduction of the Propanol Chain: The propanol chain can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated propanol derivative reacts with the carbazole nucleus.

    Attachment of the Chlorinated Dimethylphenoxy Group: This step involves the reaction of the intermediate with 4-chloro-3,5-dimethylphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the carbazole or phenoxy groups.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced carbazole or phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but has a methyl group instead of a chlorine atom on the phenoxy ring.

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol is unique due to the presence of both chlorine and dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-15-11-18(12-16(2)23(15)24)27-14-17(26)13-25-21-9-5-3-7-19(21)20-8-4-6-10-22(20)25/h3-12,17,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYRFHINKFTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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